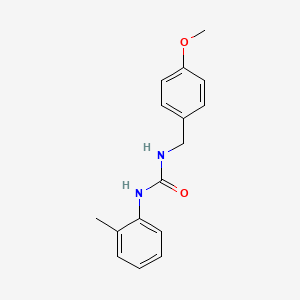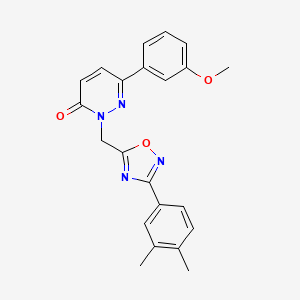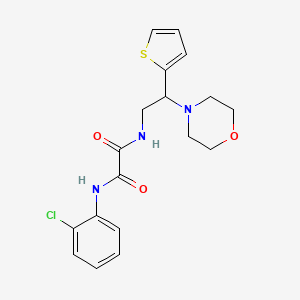
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They are often used in the synthesis of various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea” would likely consist of a urea core with a 4-methoxyphenyl group and a 2-methylphenyl group attached. The exact structure would depend on the specific locations of these groups on the urea core .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and carbon dioxide . They can also react with alcohols to form urethane derivatives .
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition properties and anticancer activities. In a study involving seventeen urea derivatives, including compounds similar to "1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea," these compounds were tested against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. The inhibition ranges were significant, showing potential for therapeutic applications. Furthermore, one of the new compounds demonstrated in vitro anticancer activity against a prostate cancer cell line, indicating the potential of such compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Crystal Structure Analysis
The crystal structure of compounds related to "1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea" provides insights into their chemical properties and potential interactions. For instance, the analysis of metobromuron, a phenylurea herbicide, reveals how hydrogen bonds and weak interactions contribute to its stability and possibly its biological activity. Understanding these interactions is crucial for designing more effective and targeted chemical agents (Kang, Kim, Kwon, & Kim, 2015).
Organic Nonlinear Optical Materials
Derivatives of urea, including those with methoxyphenyl groups, have been explored for their potential as organic nonlinear optical materials. These materials are essential for various applications in photonics and optoelectronics. The study on the synthesis and characterization of such compounds, focusing on their crystal growth and second harmonic generation efficiency, highlights the importance of structural modifications to enhance their optical properties (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Directed Lithiation and Chemical Synthesis
The directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the compound's role in synthesizing substituted products. This method provides a pathway for creating a variety of chemical compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The high yields and specific substitutions achieved through this process demonstrate the versatility and significance of such chemical reactions in research and industry applications (Smith, El‐Hiti, & Alshammari, 2013).
Future Directions
The future directions for research on “1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea” could include further studies on its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by other urea derivatives, it could be a promising compound for further study .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-3-4-6-15(12)18-16(19)17-11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJYNPPSFJOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)




![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)

![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)

![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)

![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)